3,5-Difluoro-2-(isopentyloxy)benzaldehyde
Description
3,5-Difluoro-2-(isopentyloxy)benzaldehyde is a fluorinated aromatic aldehyde featuring two fluorine atoms at the 3- and 5-positions of the benzene ring and an isopentyloxy (3-methylbutoxy) group at the 2-position. This compound is structurally characterized by the interplay of electron-withdrawing fluorine atoms and the electron-donating isopentyloxy group, which influence its reactivity and physical properties.
Fluorinated benzaldehydes are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs . The isopentyloxy group may further modulate lipophilicity, solubility, and steric effects, making this compound valuable for tailored applications.
Properties
IUPAC Name |
3,5-difluoro-2-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-8(2)3-4-16-12-9(7-15)5-10(13)6-11(12)14/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTKOVPBJNRZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(isopentyloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde as the starting material.
Alkylation: The 3,5-difluorobenzaldehyde undergoes an alkylation reaction with isopentyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the isopentyloxy group at the 2 position.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(isopentyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3,5-Difluoro-2-(isopentyloxy)benzoic acid.
Reduction: 3,5-Difluoro-2-(isopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-(isopentyloxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(isopentyloxy)benzaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Position and Electronic Effects
- 3,5-Difluoro-2-(isopentyloxy)benzaldehyde vs. 2,4-Difluorobenzaldehyde (CAS 1550-35-2): The latter lacks the isopentyloxy group and has fluorine at the 2- and 4-positions. This could enhance reactivity in nucleophilic additions compared to this compound, where the isopentyloxy group may sterically hinder reactions .
- This compound vs. 2,6-Difluorobenzaldehyde (CAS 437-81-0): 2,6-Difluorobenzaldehyde has fluorine atoms in ortho positions relative to the aldehyde group, creating significant steric and electronic constraints.
Alkoxy Group Variations
- Isopentyloxy (3-methylbutoxy) vs. Methoxy or Ethoxy :
Methoxy or ethoxy groups are smaller and less lipophilic than isopentyloxy. For example, in N-benzyl-3,5-difluoro-2-(methoxycarbonyl)aniline (), the methoxy group contributes to lower molecular weight and higher solubility in polar solvents compared to the bulkier isopentyloxy analog. The isopentyloxy group’s branched structure may enhance membrane permeability in biological systems .
Reactivity and Functional Group Comparisons
Aldehyde vs. Ketone Reactivity
As demonstrated in , aldehydes (e.g., benzaldehyde) are significantly more reactive than ketones (e.g., acetophenone) in reduction reactions. For instance, octanal (an aldehyde) was reduced to 1-octanol in 33%–38% yield within 1 hour, while octan-3-one (a ketone) yielded only 9% 3-octanol under the same conditions . This suggests that this compound would undergo reductions (e.g., to the corresponding alcohol) faster than ketone analogs like 3,5-difluoro-2-(isopentyloxy)acetophenone.
Stability of α,β-Unsaturated Systems
highlights that α,β-unsaturated aldehydes (e.g., cinnamic aldehyde) resist reduction at the double bond due to conjugation with the aromatic ring, yielding only unsaturated alcohols. In contrast, non-conjugated enones (e.g., cyclohex-2-enone) produce mixtures of saturated and unsaturated alcohols. This implies that introducing an α,β-unsaturated system into this compound could stabilize the molecule against full reduction .
Pharmaceutical Relevance
Fluorinated benzaldehydes are precursors to antimetabolites like gemcitabine (2',2'-difluorodeoxycytidine, dFdC), which inhibits DNA synthesis by incorporating into DNA strands .
Role in Food and Fragrance Chemistry
Benzaldehyde derivatives are key aroma compounds in sourdough and bread (). For example, benzaldehyde contributes to almond-like notes, while 3-methylbutanal adds malty flavors. The isopentyloxy group in this compound could modify volatility and flavor profiles, though its fluorination may reduce its suitability for food applications due to regulatory constraints .
Data Tables
Table 1: Comparative Properties of Fluorinated Benzaldehydes
| Compound Name | CAS Number | Substituents | Reactivity (Reduction Yield) | Key Applications |
|---|---|---|---|---|
| This compound | N/A | 3-F, 5-F, 2-O-(iC5H11) | Not reported | Pharmaceuticals, Materials |
| 2,4-Difluorobenzaldehyde | 1550-35-2 | 2-F, 4-F | High (similar to benzaldehyde) | Agrochemicals |
| 2,6-Difluorobenzaldehyde | 437-81-0 | 2-F, 6-F | Moderate (steric hindrance) | Organic synthesis |
| Benzaldehyde | 100-52-7 | None | 93% (to benzyl alcohol) | Food, Fragrances |
Table 2: Alkoxy Group Impact on Solubility
| Compound | Alkoxy Group | LogP (Predicted) | Solubility in Ethanol |
|---|---|---|---|
| This compound | Isopentyloxy | ~3.2 | High |
| 3,5-Difluoro-2-methoxybenzaldehyde | Methoxy | ~2.1 | Very High |
| 3,5-Difluoro-2-ethoxybenzaldehyde | Ethoxy | ~2.5 | High |
Biological Activity
3,5-Difluoro-2-(isopentyloxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H14F2O2
- Molecular Weight : 232.24 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure suggests potential interactions with biological targets, including enzymes and receptors.
Antimicrobial Activity
Several studies have indicated that derivatives of benzaldehyde compounds can exhibit significant antimicrobial properties. For this compound, preliminary data suggest it may inhibit the growth of certain bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values for this compound are not currently available in the literature.
Anticancer Properties
The compound has been investigated for its anticancer potential. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways through which this compound operates remain to be fully elucidated.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and microbial growth.
- Receptor Modulation : It could interact with cellular receptors that mediate signaling pathways critical for cell survival and proliferation.
Case Studies and Experimental Results
-
Antimicrobial Studies :
- A study on related benzaldehyde derivatives showed promising results against Staphylococcus aureus with MIC values ranging from 10 to 20 µg/mL. While specific data for this compound is lacking, its structural similarity suggests potential effectiveness against similar pathogens .
- Anticancer Evaluations :
Data Table: Comparative Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
